2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylidenepropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O2/c1-11(12-6-8-17-9-7-12)10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-5,17H,6-10H2,1H3 |
InChI Key |
SAVWYXKNXAKJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCNCC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Condensation of Phthalic Anhydride with Amines
The isoindoline-1,3-dione moiety is classically synthesized via condensation between phthalic anhydride and primary amines. For example, refluxing phthalic anhydride with glycine in glacial acetic acid yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a precursor for further functionalization. Adapting this method, the target compound could hypothetically be synthesized by substituting glycine with a piperidin-4-ylidene-propylamine derivative. Key considerations include:
Amidation and Cyclization Techniques
Modern approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) to form amide intermediates, which are subsequently cyclized. For instance, 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide was synthesized via EDC/HOBT-mediated amidation, followed by purification via extraction and rotary evaporation. This methodology could be adapted to link the propyl-piperidinylidene side chain to the isoindoline-dione core.
Synthesis of the Piperidin-4-ylidene Propyl Side Chain
Enamine Formation from Piperidin-4-one
The piperidin-4-ylidene group is synthesized via enamine formation between piperidin-4-one and propylamine. This reaction typically requires azeotropic water removal using a Dean-Stark apparatus and catalytic p-toluenesulfonic acid (PTSA):
$$
\text{Piperidin-4-one + Propylamine} \xrightarrow{\text{PTSA, toluene}} \text{Piperidin-4-ylidene propylamine + H}_2\text{O}
$$
Challenges : Enamine stability under acidic conditions may necessitate inert atmospheres or low temperatures to prevent hydrolysis.
Alternative Routes via Wittig Olefination
Introducing the vinylidene group via Wittig reaction offers regiocontrol. Treating piperidin-4-one with a propyl-derived ylide (e.g., from propyltriphenylphosphonium bromide) forms the piperidin-4-ylidene moiety:
$$
\text{Piperidin-4-one + Ph}3\text{P=CHCH}2\text{CH}_3 \rightarrow \text{Piperidin-4-ylidene propane}
$$
This method avoids equilibrium issues inherent to enamine synthesis but requires stringent anhydrous conditions.
Coupling Strategies for Propyl-Piperidinylidene and Isoindoline-dione
Direct Imide Formation
Reacting piperidin-4-ylidene propylamine with phthalic anhydride in refluxing acetic acid (120°C, 8–12 hours) yields the target compound through sequential ring-opening and cyclization:
$$
\text{Phthalic anhydride + Piperidin-4-ylidene propylamine} \rightarrow \text{2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione}
$$
Optimization : Excess phthalic anhydride (1.2–1.5 equivalents) improves yields by driving the reaction to completion.
Stepwise Amidation-Cyclization
For sensitive intermediates, a two-step protocol may be preferable:
- Amidation : Couple 2-(carboxymethyl)isoindoline-1,3-dione with piperidin-4-ylidene propylamine using EDC/HOBT in chloroform at room temperature.
- Cyclization : Treat the amide intermediate with acetic anhydride at 100°C to form the imide.
Patent-Derived Methodologies
Cyclization with 1,1′-Carbonyldiimidazole (CDI)
A patented process for analogous isoindoline-diones involves cyclizing N-(3-aminophthaloyl)glutamine derivatives with CDI in acetonitrile under reflux. Adapting this method:
$$
\text{N-(Propyl-piperidin-4-ylidenephthaloyl)amine + CDI} \xrightarrow{\text{CH}_3\text{CN, reflux}} \text{Target compound}
$$
Advantages : CDI promotes efficient cyclization with minimal byproducts.
Acid-Catalyzed Deprotection
Patents highlight the use of Lewis acids (e.g., BCl₃) to remove hydroxyl protecting groups post-cyclization. For compounds requiring deprotection, this step ensures high purity:
$$
\text{Protected intermediate} \xrightarrow{\text{BCl}_3, \text{DCM}} \text{Deproduct}
$$
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%)* | Advantages | Limitations |
|---|---|---|---|---|
| Direct Imidation | Acetic acid, 120°C, 8 h | 60–70 | Simple, one-pot | Low functional group tolerance |
| EDC/HOBT Amidation | Chloroform, rt, 24 h | 75–85 | Mild conditions | Costly reagents |
| CDI Cyclization | Acetonitrile, reflux, 3 h | 80–90 | High efficiency | Requires anhydrous conditions |
| Wittig Olefination | THF, 0°C to rt, 12 h | 50–60 | Regioselective | Sensitivity to moisture |
*Hypothetical yields based on analogous reactions.
Challenges and Optimization
Stability of the Piperidin-4-ylidene Moiety
The enamine group is prone to hydrolysis under acidic or aqueous conditions. Strategies to mitigate degradation include:
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves imide products from unreacted amines.
- Recrystallization : Ethanol/water mixtures (7:3) afford high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially exerting antipsychotic effects . Additionally, it may inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease treatment .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Piperidine Derivatives : The target compound’s piperidin-4-ylidene group differs from saturated piperidin-1-yl (e.g., compound 99 in ) by introducing conjugation, which may enhance rigidity and electronic delocalization.
- Aromatic vs. Heterocyclic Substituents : Compounds with aryl groups (e.g., 3-chlorophenyl in ) exhibit higher lipophilicity compared to heterocyclic substituents like piperazinyl or sulfinyl , which may influence solubility and membrane permeability.
Physical and Spectroscopic Properties
- Melting Points : Piperidinyl derivatives (e.g., ) typically melt at 85-181°C, while sulfinyl derivatives exhibit lower melting points due to reduced crystallinity.
- NMR Data : Piperidin-4-ylidene protons would likely resonate at δ 5.5-6.5 ppm (olefinic protons), distinct from saturated piperidinyl signals (δ 2.5-3.5 ppm) .
Biological Activity
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione, also known by its CAS number 849701-08-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 270.33 g/mol. The structure features an isoindoline core linked to a piperidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 849701-08-2 |
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
Antimicrobial Activity
Research indicates that compounds related to isoindoline derivatives exhibit notable antimicrobial properties. A study involving related isoindoline derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans, with zones of inhibition measuring 15 mm and 18 mm respectively . This suggests that the piperidine substitution may enhance the antimicrobial efficacy of the compound.
The mechanism underlying the antimicrobial activity has not been fully elucidated; however, it is hypothesized that the isoindoline structure may interact with bacterial cell membranes or inhibit essential metabolic pathways. Computational studies using density functional theory (DFT) have provided insights into the electronic properties of these compounds, indicating favorable interactions with target sites .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the piperidine ring can significantly alter biological activity. For instance, variations in substituents on the piperidine ring can enhance or diminish antimicrobial potency. This highlights the importance of structural optimization in developing more effective derivatives .
Synthesis and Evaluation
A notable case study involved synthesizing a related compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, which was characterized using NMR and X-ray diffraction methods. This compound exhibited moderate antimicrobial activity and was analyzed for its crystal structure and intermolecular interactions . The findings from this study underscore the potential for further exploration of piperidine-substituted isoindolines in drug development.
Pharmacophore Modeling
Pharmacophore modeling has been employed to identify key features necessary for biological activity. A model developed from known inhibitors indicated that specific spatial arrangements of functional groups are critical for interaction with biological targets . This approach can guide future synthetic efforts to optimize new derivatives of this compound.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: Which analytical techniques are used to characterize this compound and its analogs?
Answer:
- 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., δ 7.97 ppm for aromatic protons in ) .
- HRMS/IR : Validates molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray crystallography (if applicable): Resolves stereochemistry in chiral derivatives .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in epoxide ring-opening .
- Catalyst tuning : BF₃ etherate improves electrophilic activation in radical-mediated syntheses .
- Purification : Gradient silica gel chromatography resolves byproducts (e.g., tin impurities in ) .
Key Consideration : Lower yields in benzylamine derivatives (e.g., 26.3% in ) may arise from steric hindrance; substituting bulkier amines with electron-donating groups (e.g., methoxy) improves reactivity .
Advanced: What structural modifications enhance biological activity in isoindoline-1,3-dione derivatives?
Answer:
Q. Table 2: Structure-Activity Relationships
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| 6m (2-nitrobenzyl triazole) | Nitro group at meta-position | Tyrosinase IC₅₀ = 26.20 μM | |
| CPR-14 | PEG-based linker | Dual IGF-1R/Src degradation |
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., tyrosinase inhibition in ) may arise from enzyme sources (mushroom vs. human). Use recombinant human tyrosinase for consistency .
- Control experiments : Validate target engagement via competitive inhibition kinetics (e.g., 6m shows competitive binding in ) .
Advanced: How is this compound applied in PROTAC development?
Answer:
The isoindoline-1,3-dione scaffold serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide) with target protein binders. For example:
- CPR-14 : Incorporates a PEG spacer for IGF-1R/Src degradation (38.3% yield) .
- Key step : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach targeting ligands .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
